molecular formula C3H8KO6P B12721190 Monopotassium 1-glycerophosphate CAS No. 115798-78-2

Monopotassium 1-glycerophosphate

Cat. No.: B12721190
CAS No.: 115798-78-2
M. Wt: 210.16 g/mol
InChI Key: OEZZJHUIYXAWIJ-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound is systematically named potassium;2,3-dihydroxypropyl hydrogen phosphate according to IUPAC guidelines. Its molecular structure consists of a glycerol molecule (1,2,3-propanetriol) with a phosphate group esterified at the primary hydroxyl group (1-position), paired with a potassium ion to neutralize the charge. The compound exists as a white, crystalline solid with high solubility in water, a property attributed to its ionic nature and hydrogen-bonding capacity.

Property Value
Molecular Formula $$ \text{C}3\text{H}8\text{KO}_6\text{P} $$
Molecular Weight 210.16 g/mol
CAS Registry Numbers 1335-34-8, 115798-78-2
IUPAC Name potassium;2,3-dihydroxypropyl hydrogen phosphate
Synonyms 1-glycerol monopotassium phosphate, X0V0588A3Q

The compound’s SMILES notation ($$ \text{C(C(COP(=O)(O)[O-])O)O.[K+]} $$) and InChIKey (OEZZJHUIYXAWIJ-UHFFFAOYSA-M ) further delineate its atomic connectivity and stereochemical features. Its hydrogen bond donor and acceptor counts (3 and 6, respectively) highlight its potential for intermolecular interactions, which influence its stability and reactivity.

Historical Development and Discovery

The first documented entry for this compound in PubChem dates to February 5, 2008, though its synthesis and use likely predate this database entry. The compound emerged alongside broader investigations into glycerol phosphates, which gained prominence in the mid-20th century for their roles in lipid metabolism and energy storage. Early studies on glycerophosphoric acid derivatives, such as dipotassium glycerophosphate (described in 1940s biochemical literature), laid the groundwork for characterizing monopotassium variants. Industrial interest in potassium-based phosphate esters, driven by their utility in ceramics and fertilizers, further accelerated research into this compound’s properties.

Position in Phosphate Ester Chemistry

Phosphate esters, characterized by a phosphorus atom bonded to four oxygen atoms, are pivotal in biological and industrial systems. This compound belongs to the glycerol phosphate subclass, where the phosphate group is esterified to one of glycerol’s hydroxyl groups. Its structural isomer, monopotassium 2-glycerophosphate, differs in the phosphate group’s position (attached to the secondary hydroxyl group) and exhibits distinct physicochemical behaviors.

In biochemical contexts, glycerol phosphates serve as intermediates in phospholipid biosynthesis and glycolysis. While this compound itself is not directly involved in these pathways, its structural similarity to glycerol 3-phosphate ($$ \text{sn}- \text{glycerol 3-phosphate} $$) underscores its relevance as a model compound for studying phosphate ester reactivity. Industrially, its potassium content enhances solubility, making it suitable for applications requiring controlled phosphate release, such as specialty fertilizers or buffering agents.

Properties

CAS No.

115798-78-2

Molecular Formula

C3H8KO6P

Molecular Weight

210.16 g/mol

IUPAC Name

potassium;2,3-dihydroxypropyl hydrogen phosphate

InChI

InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1

InChI Key

OEZZJHUIYXAWIJ-UHFFFAOYSA-M

Canonical SMILES

C(C(COP(=O)(O)[O-])O)O.[K+]

physical_description

Trihydrate: Colorless to pale yellow liquid or solid;  [HSDB]

solubility

SOL IN ALCOHOL;  VERY SOL IN WATER

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Monopotassium 1-glycerophosphate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed in precise ratios. The mixture is then neutralized with potassium hydroxide, and the resulting product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Monopotassium 1-glycerophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glycerophosphoric acid derivatives.

    Reduction: Reduction reactions can convert it back to glycerol and phosphoric acid.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Monopotassium 1-glycerophosphate has a wide range of applications in scientific research:

Mechanism of Action

Monopotassium 1-glycerophosphate acts as a donor of inorganic phosphate through hydrolysis. The phosphate group is released and participates in various biochemical pathways, including energy metabolism and signal transduction. The compound’s effects are mediated by its interaction with enzymes and other molecular targets involved in phosphate metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

Monopotassium 1-Glycerophosphate vs. Magnesium Glycerophosphate
  • Chemical Composition: this compound: $ \text{C}3\text{H}7\text{O}6\text{PK} $ (inferred from glycerophosphate derivatives) . Magnesium glycerophosphate: $ \text{C}3\text{H}7\text{O}6\text{PMg} $, where magnesium replaces potassium as the counterion .
  • Applications: Magnesium glycerophosphate is used in dietary supplements and pharmaceuticals due to its bioavailability . this compound may play a role in plant stress responses, as 1-glycerophosphate is linked to metabolic adjustments under cadmium stress .
This compound vs. Monopotassium Phosphate (KH$2$PO$4$)
  • Structure: Monopotassium phosphate (KH$2$PO$4$) is an inorganic salt lacking the glycerol moiety, making it distinct from the organophosphate structure of this compound .
  • Uses: KH$2$PO$4$ is widely employed in buffer solutions (e.g., phosphate-buffered saline) and fertilizers due to its solubility and pH-regulating properties .
This compound vs. Disodium Phosphate
  • Cation and Solubility: Disodium phosphate ($ \text{Na}2\text{HPO}4 $) is highly water-soluble and used as a catalyst in organic synthesis . this compound likely has lower solubility due to its organic backbone, limiting its utility in aqueous reactions.

Comparative Data Table

Compound Molecular Formula Key Applications Notable Properties References
This compound $ \text{C}3\text{H}7\text{O}_6\text{PK} $ Plant stress response, metabolic studies Organophosphate, biochemical role
Magnesium glycerophosphate $ \text{C}3\text{H}7\text{O}_6\text{PMg} $ Dietary supplements, pharmaceuticals Bioavailable, stabilizes Mg²⁺
Monopotassium phosphate (KH$2$PO$4$) $ \text{KH}2\text{PO}4 $ Buffers, fertilizers, food additives High solubility, pH regulation
Disodium phosphate $ \text{Na}2\text{HPO}4 $ Catalysis, water treatment High solubility, inorganic

Research Findings and Pharmacopeial Standards

  • Purity and Preparation: Monopotassium phosphate (KH$2$PO$4$) is required to meet pharmacopeial standards for buffer preparation, with precise concentrations (e.g., 9.08 mg/mL) . this compound lacks explicit pharmacopeial documentation but may follow similar purity protocols due to its structural complexity .
  • Biological Relevance :
    • 1-Glycerophosphate is implicated in metabolic pathways under stress, suggesting its role in plant resilience .
    • Magnesium glycerophosphate enhances magnesium bioavailability, critical for enzymatic functions .

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